Sclerosin

Antifungal Lipopeptide Biocontrol

Sclerosin is a linear lipopeptide isolated from Pseudomonas sp. strain DF41, belonging to the tolaasin group of nonribosomal peptides.

Molecular Formula
Molecular Weight
Cat. No. B1575909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclerosin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sclerosin Lipopeptide: A Structurally Defined Antifungal Agent from Pseudomonas sp.


Sclerosin is a linear lipopeptide isolated from Pseudomonas sp. strain DF41, belonging to the tolaasin group of nonribosomal peptides [1]. Its primary structure, determined by mass spectrometry, is CH3-(CH2)6-CH(OH)-CH2-CO-Dhb-Pro-Ala-Leu/Ile-Ala-Val-Val-Dhb-Thr-Val-Leu/Ile-Dhp-Ala-Ala-Ala-Val-Dhb-Dhb-Ala-Dab-Ser-Val-OH [1]. This structure is closely related to corpeptins A and B, differing by only three amino acids in the peptide chain, which categorizes it as a new member of the tolaasin lipopeptide group [1]. Sclerosin demonstrates targeted antifungal activity, inhibiting the germination of Sclerotinia sclerotiorum ascospores and sclerotia, and also exhibits antibacterial activity against Bacillus species [1].

Why Sclerosin Structural Specifics Prevent Generic Interchange with Other Lipopeptides


Substituting sclerosin with another lipopeptide, even a close analog from the tolaasin group like corpeptin A or B, is not straightforward due to its unique sequence and linear structure [1]. Small variations in the amino acid sequence of lipopeptides are known to dramatically alter their target specificity, potency, and biological spectrum [2]. A sclerosin-deficient mutant of the DF41 strain, DF41-1278, showed dramatically reduced antifungal activity, proving that the specific molecular structure of sclerosin is essential for its bioactivity and cannot be complemented by other metabolites produced by the bacterium [2]. Therefore, procurement decisions must be based on the specific, verified molecular identity of sclerosin to ensure reproducible biological outcomes.

Quantitative Evidence for Sclerosin Selection: Comparative Antifungal Performance


Sclerosin Gene Knockout vs. Wild-Type: Essentiality for Antifungal Activity

The essential role of sclerosin in antifungal activity was demonstrated through a direct genetic comparison. A sclerosin-deficient mutant of Pseudomonas brassicacearum DF41, strain DF41-1278, was created. While no quantitative inhibition percentage is provided in the source, the mutant strain showed a dramatically reduced fungal inhibition compared to the wild-type DF41 strain, which produces sclerosin [1]. This confirms that the presence of the sclerosin molecule is the primary driver of the observed antifungal phenotype.

Antifungal Lipopeptide Biocontrol

Structural Distinction from Tolaasin Group Analogs: Corpeptins A and B

Mass spectrometry analysis determined that the primary structure of sclerosin differs from the closely related corpeptins A and B by only three amino acids in the peptide chain [1]. This structural differentiation is critical, as minor sequence alterations in lipopeptides can lead to significant changes in target binding and biological activity. While direct potency data comparing sclerosin to corpeptins is not available in the public domain, this class-level structural difference is a strong predictor of functional divergence.

Structural Biology Lipopeptide Tolaasin Group

Differential Antifungal Spectrum: No Activity Against Phytophthora infestans

Sclerosin exhibits a clear functional boundary within its antifungal profile. It demonstrated no zoosporicidal activity against the oomycete pathogen Phytophthora infestans, while effectively inhibiting the ascomycete Sclerotinia sclerotiorum [1]. This differential activity is a key selection criterion, indicating that sclerosin is not a broad-spectrum, non-specific fungicide but rather a more targeted agent. This contrasts with some other Pseudomonas lipopeptides which may show broader activity.

Antifungal Specificity Oomycete Biocontrol

Linear Structure Confirmation as a Differentiator from Cyclic Lipopeptides

Subjecting sclerosin to various ring-opening procedures revealed no new ions, confirming that this molecule is linear and not a macrolactone [1]. This distinguishes it from many other Pseudomonas lipopeptides, such as massetolide A or viscosin, which are cyclic. The linear nature of sclerosin may influence its solution conformation, membrane interaction kinetics, and stability, which are critical parameters for consistent experimental performance.

Structural Characterization Linear Lipopeptide Tolaasin Group

Primary Application Scenarios for Sclerosin Based on Verified Differentiation


Targeted Biocontrol Research Against Sclerotinia sclerotiorum

Sclerosin is the primary antifungal weapon of Pseudomonas brassicacearum DF41 against the economically devastating pathogen S. sclerotiorum. Procuring sclerosin is essential for researchers developing targeted biocontrol agents for canola and other crops, as its specific activity is the benchmark for screening more potent or stable synthetic analogs [1]. The genetic evidence of its essentiality confirms that study outcomes are directly attributable to this molecule [2].

Structure-Activity Relationship (SAR) Studies in Linear Lipopeptides

Its confirmed linear structure and known, small sequence difference from corpeptins make sclerosin an ideal scaffold for SAR studies aimed at understanding the molecular determinants of antifungal specificity and potency in the tolaasin group [1]. Researchers can use sclerosin to precisely map how the three differing amino acids alter bioactivity compared to corpeptin A and B.

Development of Selective Antifungal Assays

Because sclerosin shows a clear functional boundary—active against S. sclerotiorum but not the oomycete Phytophthora infestans—it can serve as a selective agent in developing differential assays to separate fungal from oomycete activity in mixed samples [1]. This selectivity is a key purchasing factor for diagnostic or ecological research labs.

Investigating Pseudomonas-Nematode Interactions

While sclerosin itself did not protect DF41 from C. elegans predation, it is a key component of the full exometabolite profile that determines the bacterium's nematicidal phenotype [1]. Sourcing pure sclerosin is therefore necessary for controlled experiments dissecting the contributions of individual metabolites in Pseudomonas-nematode predator-prey dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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